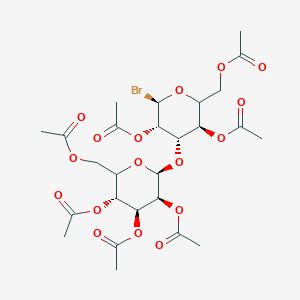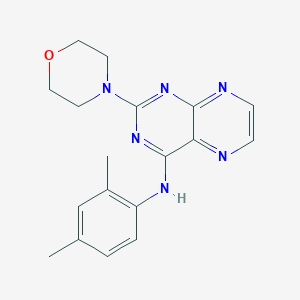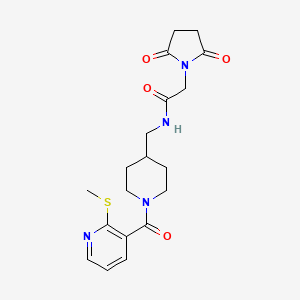![molecular formula C16H22N6O2 B2497914 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034204-23-2](/img/structure/B2497914.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, involves multi-step processes with a focus on achieving high chemical yield and specificity. For example, one study reported the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide through a series of steps including N-[11C]methylation, highlighting the intricate methods used to obtain specific ligands for PET imaging and molecular interaction studies (Wang et al., 2018).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the interaction of compounds with biological targets. For instance, the molecular interaction of a cannabinoid receptor antagonist was analyzed using the AM1 molecular orbital method to identify distinct conformations, which are essential for binding specificity and activity (Shim et al., 2002). Such studies underscore the importance of molecular structure analysis in the development of receptor-specific drugs.
Chemical Reactions and Properties
Chemical reactions and properties, including the synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives, reveal the complexity and diversity of chemical reactions involved in creating compounds with potential therapeutic applications. The study of these compounds' vasodilator activity further demonstrates the broad spectrum of chemical properties and their implications for drug development (Velihina et al., 2023).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are critical for their practical application in drug formulation and delivery. While specific information on the physical properties of "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide" is not available, research on similar compounds provides valuable insights into how these properties affect drug efficiency and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with receptors, are fundamental for the therapeutic efficacy of chemical compounds. Studies on related compounds, such as the interaction of cannabinoid receptor antagonists with specific receptor sites, offer insights into the mechanisms of action and potential therapeutic uses of these chemicals (Hurst et al., 2002).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method for conformational analysis, this research developed unified pharmacophore models for CB1 receptor ligands, suggesting that specific conformations and electrostatic characteristics are crucial for binding affinity and activity at the receptor. Such insights are critical for designing receptor-specific drugs with desired therapeutic effects (Shim et al., 2002).
Heterocyclic Compound Synthesis
Another area of application involves the synthesis of novel heterocyclic compounds. Research into substituted pyrazolo[4,3-c]pyridine-3-ols, for instance, showcases the chemical versatility and potential of pyrazole derivatives in creating new molecules with possible therapeutic properties (Karthikeyan et al., 2014).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific substituents for achieving potent and selective activity. This research is pivotal for understanding how minor changes in molecular structure can significantly impact the biological activity of a compound, informing drug design and development strategies (Lan et al., 1999).
Radiolabeling for Imaging
The synthesis of compounds with potential for PET imaging to study neuroinflammation showcases the application of complex molecules in diagnostic research. Such developments allow for the non-invasive exploration of biological pathways and disease markers, contributing to our understanding of neurodegenerative diseases (Wang et al., 2018).
Enantioselective Synthesis
Research into enantioselective processes for preparing CGRP receptor inhibitors demonstrates the application of complex molecules like N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide in producing therapeutically relevant compounds. Enantioselectivity is crucial for the efficacy and safety of pharmaceuticals, highlighting the importance of such synthetic methodologies in drug development (Cann et al., 2012).
Wirkmechanismus
Target of action
Pyrazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . Oxazine derivatives also have various biological activities.
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrazole and oxazine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. Pyrazole and oxazine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Many heterocyclic compounds like pyrazoles and oxazines are known to have good bioavailability .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Pyrazole and oxazine derivatives can have various effects, such as antiviral, anti-inflammatory, anticancer, and many others .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions inside the body .
Eigenschaften
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11-9-14(19-18-11)21-6-3-12(4-7-21)17-16(23)13-10-15-22(20-13)5-2-8-24-15/h9-10,12H,2-8H2,1H3,(H,17,23)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALXUJSXGNWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4CCCOC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)



![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)




![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)